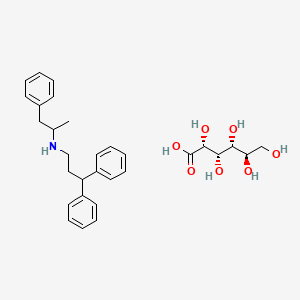
Prenylamine gluconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prenylamine gluconate is a compound that combines prenylamine, a calcium channel blocker, with gluconate, a derivative of glucose. Prenylamine was historically used as a vasodilator in the treatment of angina pectoris but was withdrawn from the market due to its cardiac side effects . The gluconate component is often used to enhance the solubility and bioavailability of the active compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of prenylamine involves the reaction of 3,3-diphenylpropylamine with 1-methyl-2-phenylethylamine under controlled conditions . The gluconate component can be prepared by reacting gluconic acid-delta-lactone with calcium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production of prenylamine gluconate would likely involve the combination of the synthesized prenylamine with gluconate under specific conditions to ensure stability and efficacy. The process would include steps such as crystallization, filtration, and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Prenylamine gluconate can undergo various chemical reactions, including:
Oxidation: Prenylamine can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the prenylamine component, potentially altering its pharmacological properties.
Substitution: Prenylamine can undergo substitution reactions, where functional groups are replaced by other groups, affecting its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a reagent in organic synthesis and as a model compound for studying calcium channel blockers.
Biology: Prenylamine gluconate can be used in research to understand its effects on cellular calcium channels and related pathways.
Medicine: Although withdrawn from clinical use, it can still be studied for its pharmacological effects and potential therapeutic applications.
Wirkmechanismus
Prenylamine gluconate exerts its effects primarily through the prenylamine component, which acts as a calcium channel blocker. It targets calmodulin and myosin light-chain kinase 2 in skeletal and cardiac muscle, leading to decreased sympathetic stimulation on cardiac muscle . This results in partial depletion of catecholamines and a reduction in heart rate. The gluconate component enhances the solubility and bioavailability of prenylamine, facilitating its action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Reserpine: Like prenylamine, reserpine depletes catecholamines but is more selective toward brain tissue.
Magnesium gluconate: Used as a mineral supplement, it shares the gluconate component but has different pharmacological effects.
Uniqueness
Prenylamine gluconate is unique due to its combination of a calcium channel blocker with a gluconate derivative, enhancing its solubility and bioavailability. This combination allows for more effective targeting of cardiac tissue compared to other similar compounds.
Eigenschaften
CAS-Nummer |
21156-48-9 |
|---|---|
Molekularformel |
C30H39NO7 |
Molekulargewicht |
525.6 g/mol |
IUPAC-Name |
3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C24H27N.C6H12O7/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;7-1-2(8)3(9)4(10)5(11)6(12)13/h2-16,20,24-25H,17-19H2,1H3;2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
InChI-Schlüssel |
XWLQOHKWSBPMOX-IFWQJVLJSA-N |
Isomerische SMILES |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















